Metizolam
Description
Historical Synthetic Routes and Patent Literature Analysis
The synthesis of Metizolam and related thienotriazolodiazepines dates back to at least the 1970s, with foundational methods described in patent literature. cfsre.org An early and pivotal patent in this field is U.S. Patent 3,904,641, issued in 1975, which details the synthesis of various triazolothienodiazepine compounds. wikipedia.org These early routes typically involved a multi-step sequence starting with a substituted aminothiophene.
A general historical approach can be summarized as follows:
Formation of the Thienodiazepine Core: The synthesis often begins with a 2-amino-3-acylthiophene derivative. This precursor undergoes a series of reactions to build the seven-membered diazepine (B8756704) ring. This typically involves reaction with an amino acid or its derivative, followed by cyclization.
Introduction of the Triazole Ring: Once the thienodiazepine nucleus is formed, the triazole ring is annulated onto the diazepine structure. This is commonly achieved by reacting a thienodiazepinethione intermediate with a hydrazine (B178648) derivative, followed by oxidative cyclization, or by reacting a lactam intermediate with a triazoylating agent.
Later patents, such as EP 0776892 and EP 0315698, describe variations and improvements on these fundamental routes, often focusing on increasing yield, purity, or developing novel analogues. wikipedia.org These documents provide a valuable record of the synthetic strategies developed for this class of compounds.
Contemporary Chemical Synthesis Approaches
Modern synthetic chemistry offers more efficient and versatile methods that can be applied to the synthesis of this compound. While specific literature on this compound's contemporary synthesis is sparse, methodologies for constructing related benzodiazepine (B76468) and triazolobenzodiazepine structures are well-documented and applicable. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. mdpi.com For instance, a Suzuki or Stille coupling could be employed to attach the 2-chlorophenyl group to the heterocyclic core at a late stage of the synthesis, offering flexibility and potentially higher yields compared to carrying the substituent through a long reaction sequence. The intramolecular Buchwald-Hartwig amination is another key strategy for forming the diazepine ring in related systems. mdpi.com
Flow Chemistry: Continuous flow synthesis is increasingly used in pharmaceutical manufacturing. researchgate.net This approach offers advantages such as improved safety, better reaction control, and easier scalability. A flow-based synthesis of this compound could involve pumping the precursor solutions through heated reactors containing immobilized catalysts or reagents, allowing for a streamlined and efficient production process. researchgate.net
Solid-Phase Synthesis: The use of solid supports and catalysts, such as zeolites (e.g., H-MCM-22), can simplify the purification process and often leads to higher yields. nih.gov The condensation of o-phenylenediamines with ketones to form benzodiazepines is a well-established reaction that can be efficiently catalyzed by solid acids, a principle adaptable to the thienodiazepine core of this compound. nih.gov
Precursor Identification and Reaction Pathways
The synthesis of this compound's distinct thieno[3,2-f] medchemexpress.comcfsre.orgmdpi.comtriazolo[4,3-a] medchemexpress.commdpi.comdiazepine structure requires specific precursors. Based on its chemical architecture, the key starting materials and the general reaction pathway can be deduced.
Key Precursors:
Thiophene (B33073) Derivative: A substituted 2-aminothiophene serves as the foundation. For this compound, this would likely be a 2-amino-3-benzoylthiophene, where the benzoyl group is substituted with a chlorine atom at the 2-position.
Ethyl Group Source: An ethyl group is present at the 2-position of the final molecule. This moiety is typically introduced via a reagent like propionyl chloride or a related derivative during the construction of the diazepine ring.
Diazepine and Triazole Ring Formers: Reagents such as aminoacetaldehyde diethyl acetal are used to form the diazepine ring. Hydrazine or its derivatives are essential for the subsequent annulation of the triazole ring.
Plausible Reaction Pathway:
The synthesis would likely commence with the acylation of a 2-aminothiophene with 2-chlorobenzoyl chloride to form a 2-(2-chlorobenzamido)thiophene intermediate.
This intermediate is then halogenated at the position adjacent to the amide, followed by reaction with ammonia to form an aminomethyl derivative.
Reaction with a reagent like ethyl glycinate hydrochloride leads to the formation of the seven-membered thienodiazepine ring, specifically a thienodiazepinone.
The lactam (amide) function of the diazepinone is then converted to a thioamide or an imidoyl chloride to activate it for the next step. researchgate.net
Finally, reaction with hydrazine hydrate (B1144303), followed by cyclization (often with an orthoester), forms the fused triazole ring, yielding this compound.
| Step | Reaction Type | Key Reagents | Intermediate Formed |
| 1 | Acylation | 2-chlorobenzoyl chloride | 2-(2-chlorobenzamido)thiophene |
| 2 | Cyclization Precursor Formation | N-Bromosuccinimide, Ammonia | Aminomethyl-thienobenzamide |
| 3 | Diazepine Ring Formation | Ethyl glycinate hydrochloride | Thienodiazepinone |
| 4 | Lactam Activation | Lawesson's reagent or PCl₅ | Thienodiazepinethione or Imidoyl chloride |
| 5 | Triazole Ring Annulation | Hydrazine hydrate, Triethyl orthoacetate | This compound |
Structure
3D Structure
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSSWDKQLVBUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032847 | |
| Record name | Metizolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40054-68-0 | |
| Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metizolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-CHLOROPHENYL)-2-ETHYL-6H-THIENO(3,2-F)(1,2,4)TRIAZOLO(4,3-A)(1,4)DIAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1C6XI9LLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions
Neurochemical Interaction Profiles
The neurochemical profile of metizolam is also characterized by its metabolic pathway. In vitro studies using human liver microsomes have provided preliminary data on its biotransformation. These studies indicate that this compound undergoes Phase I metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.
Three mono-hydroxylated metabolites have been identified. The quantitatively most significant metabolite is formed through hydroxylation at the 2-ethyl moiety (M1). Another identified metabolite is N-hydroxythis compound (M2). A third metabolite (M3) was also produced, though its precise structure could not be elucidated due to low production rates in the experimental setup. nih.gov These metabolic transformations are crucial for the clearance of the compound and may produce metabolites with their own pharmacological activity.
| Metabolite ID | Metabolic Transformation | Significance |
| M1 | Hydroxylation at the 2-ethyl moiety | Main metabolite in vitro nih.gov |
| M2 | N-hydroxylation | Identified metabolite nih.gov |
| M3 | Mono-hydroxylation (unspecified) | Structure not elucidated nih.gov |
Electrophysiological Studies of Receptor Activity
Electrophysiological studies are essential for characterizing the functional consequences of a ligand binding to the GABA_A receptor. These techniques directly measure the changes in ion flow and neuronal excitability. For a positive allosteric modulator like this compound, electrophysiological recordings would be expected to show an enhancement of GABA-induced currents.
Using techniques like the two-electrode voltage clamp on recombinant GABA_A receptors expressed in oocytes, researchers can quantify the potentiation of the GABA-elicited chloride current in the presence of the modulator. nih.gov In vivo electrophysiological studies in animal models can reveal the net effect on neuronal circuits. For example, studies on other benzodiazepines have demonstrated effects such as the depression of spontaneous firing in cerebellar Purkinje cells and inhibition of spinal reflexes, which are indicative of enhanced GABAergic inhibition. nih.gov While specific electrophysiological data for this compound is not extensively published, its action as a GABA_A PAM implies it would enhance GABA-induced chloride flux, a hallmark that is quantifiable through these methods. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. For thienodiazepines like this compound, a key area of SAR investigation is the role of the thiophene (B33073) ring system compared to the benzene (B151609) ring found in traditional benzodiazepines.
The replacement of the benzene ring with a thiophene ring is the defining structural feature of thienodiazepines. Thiophene is considered a privileged pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring. nih.govresearchgate.net This substitution can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. nih.gov
Impact of Triazole Ring Modifications
The fusion of a triazole ring to the diazepine (B8756704) nucleus is a key structural feature of this compound and related compounds, significantly influencing their pharmacological properties. egpat.com This modification creates a class of compounds known as triazolobenzodiazepines or, in the case of this compound, thienotriazolodiazepines, which generally exhibit high-affinity binding to the benzodiazepine (B76468) site on the GABA-A receptor. wikipedia.orgegpat.com
While specific experimental data on the functional consequences of removing the methyl group from the triazole ring of etizolam to form this compound are not extensively detailed in publicly available literature, structure-activity relationship (SAR) principles in the broader benzodiazepine class suggest that modifications at this position can alter both binding affinity and functional efficacy. For instance, the presence and nature of substituents on the triazole ring can influence the conformational orientation of the entire molecule within the binding site, thereby affecting its ability to allosterically modulate the receptor's response to GABA.
Comparison of Substituent Effects on Receptor Affinity and Functional Activity
The pharmacological profile of a thienotriazolodiazepine is not solely determined by the triazole ring but is also significantly influenced by various substituents on the core structure. A comparative analysis of this compound with its parent compound, etizolam, and other related benzodiazepines provides valuable insights into these substituent effects.
This compound acts as a full agonist at the GABA-A receptor, meaning it enhances the effect of GABA. nih.gov Its anxiolytic potency is reported to be approximately six times greater than that of diazepam. nih.gov The affinity and functional activity of these compounds are dependent on the specific subtypes of GABA-A receptors they interact with, which are themselves assemblies of different protein subunits (e.g., α1, α2, α3, β, γ). nih.govmdpi.com
For instance, etizolam has demonstrated high affinity for rat cortical membranes, with a reported Ki value of 4.5 nmol/l, which is higher than that of alprazolam (Ki = 7.9 nmol/l). nih.gov In functional assays using recombinant human GABA-A receptors, etizolam potentiated GABA-induced chloride currents. At the α1β2γ2S subunit combination, etizolam produced a 73% increase in GABA-induced currents with an EC50 of 92 nmol/l. nih.gov For comparison, alprazolam showed a greater potentiation (98%) and higher potency (EC50 = 56 nmol/l) at the same receptor subtype. nih.gov The effects of etizolam at α2β2γ2S and α3β2γ2S receptor subtypes were found to be similar to those of alprazolam. nih.gov
The following tables present available data for etizolam and alprazolam, which can serve as a reference for understanding the potential pharmacological space occupied by this compound.
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor Source | Radioligand | Ki (nmol/l) |
| Etizolam | Rat Cortical Membranes | [3H]Flunitrazepam | 4.5 nih.gov |
| Alprazolam | Rat Cortical Membranes | [3H]Flunitrazepam | 7.9 nih.gov |
Table 2: Comparative Functional Activity at Recombinant Human GABA-A Receptors (α1β2γ2S Subtype)
| Compound | EC50 (nmol/l) | Maximum Potentiation of GABA-induced Current (%) |
| Etizolam | 92 nih.gov | 73 nih.gov |
| Alprazolam | 56 nih.gov | 98 nih.gov |
The data clearly indicates that etizolam is a potent modulator of GABA-A receptors. The lack of a methyl group on the triazole ring of this compound, when compared to etizolam, would likely alter its binding affinity and functional potency, though the precise nature and magnitude of this change require direct experimental investigation. The substituent on the phenyl ring (a chlorine atom in the case of both this compound and etizolam) is also a critical determinant of activity, with halogen substitutions often enhancing binding affinity. nih.gov
Pre Clinical Pharmacological Characterization
In Vitro Pharmacological Investigations
Cellular and Subcellular StudiesIn vitro investigations using human liver microsomes (HLMs) have been crucial in elucidating the metabolic fate of metizolam.nih.govThese subcellular studies show that this compound undergoes phase I metabolism, leading to the formation of several metabolites. The primary metabolic pathways involve hydroxylation.
Studies have identified two main mono-hydroxylated metabolites and one di-hydroxylated metabolite. nih.gov The most abundant metabolite results from the hydroxylation of the 2-ethyl moiety (M1). nih.gov Another identified metabolite is N-hydroxythis compound (M2). nih.gov A third mono-hydroxylated metabolite (M3) has been detected, though its exact structure has not been fully elucidated due to low production rates in experimental settings. nih.gov The metabolism is also understood to involve subsequent phase II glucuronide conjugation, as evidenced by the detection of M1-Glu in urine samples. nih.gov
Enzyme System InteractionsThe metabolism of this compound is dependent on the cytochrome P450 (CYP) enzyme system, a critical component of phase I metabolic reactions for many xenobiotics, including benzodiazepines.nih.govnih.govWhile specific CYP isozymes responsible for this compound's metabolism have not been definitively identified in all studies, the nature of the metabolites (hydroxylation) is characteristic of CYP-mediated oxidation.nih.govThe involvement of UDP-glucuronosyltransferases (UGT) is also implicated in the phase II conjugation of its hydroxylated metabolites.nih.gov
The interaction of this compound with these enzyme systems results in its biotransformation, which is essential for its clearance. The metabolites produced may have their own pharmacological activity, although this has not been fully characterized.
Table 1: In Vitro Metabolites of this compound Identified in Human Liver Microsome Studies
| Metabolite ID | Description | Metabolic Pathway | Reference |
|---|---|---|---|
| M1 | Hydroxylation at the 2-ethyl moiety | Phase I (CYP-dependent) | nih.gov |
| M2 | N-hydroxythis compound | Phase I (CYP-dependent) | nih.gov |
| M3 | Mono-hydroxylated metabolite (structure unconfirmed) | Phase I (CYP-dependent) | nih.gov |
| M1-Glu | Glucuronide conjugate of M1 | Phase II (UGT-dependent) | nih.gov |
In Vivo Pharmacological Observations in Animal Models
Detailed in vivo pharmacological studies of this compound in animal models are not widely reported in the available scientific literature. Much of the understanding of its effects is inferred from its structural relationship to etizolam and general knowledge of the thienodiazepine class.
Metabolism and Biotransformation Pathways
In Vitro Metabolic Investigations (e.g., human liver microsomes)
To investigate the metabolic fate of metizolam without administering it to human subjects, researchers utilize in vitro models. The most common and well-established of these is the use of human liver microsomes (HLMs). researchgate.netresearchgate.netnih.gov HLMs are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the majority of Phase I and Phase II reactions, respectively. nih.govupol.cz
In a key study, this compound was incubated with pooled human liver microsomes (pHLMs) to identify potential metabolites. nih.govresearchgate.net This in vitro system allows for the characterization of both CYP-dependent (Phase I) and UGT-dependent (Phase II) metabolites. nih.govresearchgate.net The analysis of the incubation mixture is typically performed using advanced analytical techniques like liquid chromatography coupled with mass spectrometry, which can separate and identify the parent drug and its various metabolic products. nih.govnih.gov
Identification and Characterization of Phase I Metabolites
Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule through reactions like oxidation, reduction, or hydrolysis. For this compound, oxidative transformations, particularly hydroxylation, are the predominant Phase I pathways.
In vitro studies using HLMs have successfully identified several hydroxylated metabolites of this compound. nih.gov Following incubation, analysis revealed the formation of three distinct mono-hydroxylated metabolites (M1, M2, and M3). nih.govresearchgate.net
M1 was identified as the quantitatively main metabolite. The hydroxylation for this metabolite occurs on the 2-ethyl moiety of the this compound molecule. nih.govresearchgate.net
M2 was characterized as N-hydroxythis compound. nih.govresearchgate.net
M3 , another mono-hydroxylated metabolite, was produced at a much lower rate, and its exact structure could not be fully elucidated from the experimental data. nih.govresearchgate.net
Hydroxylation is a common metabolic pathway for many benzodiazepines and related compounds, mediated by the CYP enzyme system. nih.gov
The primary oxidative transformations identified for this compound are hydroxylations. nih.gov One of these, M2, is specifically an N-hydroxylation product. nih.govresearchgate.net While N-demethylation is a known metabolic pathway for other centrally acting drugs, the available research on this compound has not identified N-demethylation as one of its metabolic routes. nih.govnih.gov The identified oxidative pathways are confined to the hydroxylation of the ethyl group and the nitrogen atom. nih.gov
Identification and Characterization of Phase II Metabolites
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to significantly increase their water solubility and facilitate excretion. upol.cznih.gov
Glucuronidation is a major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This process attaches a glucuronide group to a suitable functional group, such as a hydroxyl group, on the substrate molecule. nih.gov
For this compound, the major Phase I metabolite, M1 (hydroxylated on the ethyl group), undergoes subsequent Phase II metabolism. nih.govresearchgate.net Studies have confirmed the presence of a glucuronidated conjugate of M1, designated M1-Glu . nih.govresearchgate.net The detection of M1 and its glucuronide in urine samples confirms that this is a significant elimination pathway. nih.gov While the specific UGT isoforms responsible for the glucuronidation of this compound's metabolites have not been explicitly identified in published studies, UGT enzymes like UGT1A4, UGT2B4, and UGT2B7 are known to be heavily involved in the glucuronidation of other benzodiazepines and their hydroxylated metabolites. nih.govresearchgate.net
| Metabolite ID | Metabolic Pathway | Description | Source |
|---|---|---|---|
| M1 | Phase I (Hydroxylation) | Main metabolite; hydroxylation on the 2-ethyl moiety. | nih.govresearchgate.net |
| M2 | Phase I (N-Hydroxylation) | N-hydroxythis compound. | nih.govresearchgate.net |
| M3 | Phase I (Hydroxylation) | Minor mono-hydroxylated metabolite; exact structure unconfirmed. | nih.govresearchgate.net |
| M1-Glu | Phase II (Glucuronidation) | Glucuronide conjugate of the M1 metabolite. | nih.govresearchgate.net |
Comparative Metabolic Profiles with Related Thienodiazepines
The metabolic profile of this compound shares significant similarities with other thienodiazepines, such as etizolam. Etizolam, a closely related compound, also undergoes extensive Phase I metabolism, with hydroxylation being a major pathway. researchgate.netnih.gov The primary metabolite of etizolam is α-hydroxyetizolam, which is analogous to the hydroxylated metabolites found for this compound and serves as a key biomarker for etizolam consumption. nih.gov
This pattern of hydroxylation followed by glucuronidation is a hallmark of the metabolism of many designer benzodiazepines. uniklinik-freiburg.detandfonline.comresearchgate.net For instance, studies on other novel benzodiazepines like clonazolam and bromazolam also report hydroxylation and subsequent O-glucuronidation as predominant biotransformation reactions. uniklinik-freiburg.deresearchgate.net This conserved metabolic pathway across related compounds highlights the central role of CYP-mediated hydroxylation and UGT-mediated glucuronidation in the detoxification and clearance of this class of substances.
Pharmacokinetic Profiles in Pre Clinical and Forensic Contexts
Absorption and Distribution Studies in Animal Models
Elimination Kinetics and Excretion Profiles (Pre-clinical/Forensic Data)
Information on metizolam's elimination kinetics and excretion profiles primarily stems from in vitro studies and observations from human self-administration, which are often utilized in forensic contexts due to the scarcity of comprehensive pre-clinical data for novel psychoactive substances.
In vitro investigations utilizing human liver microsomes (HLMs) have provided insights into this compound's metabolic pathways. These studies revealed the production of three mono-hydroxylated metabolites. The quantitatively predominant metabolite (M1) resulted from hydroxylation at the 2-ethyl moiety of this compound. Another identified metabolite was N-hydroxymetiazolam (M2). The structure of a third potential metabolite (M3) could not be fully elucidated due to its very low experimental production rate. Furthermore, UGT1A4 has been identified as an enzyme involved in the glucuronidation of this compound, indicating a Phase II metabolic pathway for its elimination. nih.gov
In a self-administration study involving a 2 mg oral dose of this compound to a healthy human subject, this compound was detectable in hydrolyzed urine for a period of 46 hours. Concentrations in urine consistently remained below 11 ng/mL. Quantitative analysis indicated that approximately 0.3% of the initial dose was excreted as unchanged this compound in urine within the first 24 hours post-administration.
Detection in Biological Matrices for Forensic Analysis
The detection of this compound in various biological matrices is critical for forensic analysis, particularly in cases involving suspected drug-facilitated crimes or drug-impaired driving. The challenging nature of detecting designer benzodiazepines like this compound in biological fluids is often due to limited available data on their analysis, distribution, and metabolism. Highly sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), are essential for their detection.
Blood and Urine Analysis
Urine Analysis: this compound has been successfully detected in urine samples. In a self-administration study, this compound was detectable in hydrolyzed urine for up to 46 hours following a 2 mg oral dose, with concentrations consistently below 11 ng/mL. Approximately 0.3% of the administered dose was excreted as unchanged this compound in urine within the first 24 hours. Nuclear Magnetic Resonance (NMR) spectroscopy has also been reported as a technique for detecting this compound in hydrolyzed urine within a 46-hour period, offering high information content for rapid identification of analytes.
Blood Analysis: While blood is a common biological specimen for drug analysis, its detection window for benzodiazepines is generally narrower than that of urine, and drug concentrations tend to be lower. Therefore, highly sensitive and specific confirmation techniques, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, are mandatory for the detection of this compound and its metabolites in blood. Specific concentration data for this compound in blood from pre-clinical or forensic case reports were not detailed in the provided search results.
Alternative Biological Specimens (e.g., saliva, sweat, hair, exhaled breath)
Alternative biological matrices offer extended detection windows and provide valuable complementary information in forensic investigations. A study involving a single 2 mg oral administration of this compound to a healthy adult male demonstrated its detectability in several alternative specimens:
Saliva: this compound was detectable in oral fluid (saliva) for up to 8 hours post-administration. Concentrations observed were consistently below 1 ng/mL, with a maximum concentration of 0.77 ng/mL occurring approximately 2 hours after ingestion.
Sweat: In sweat patches collected over a 72-hour period, increasing concentrations of this compound were detected, reaching up to 186 pg/patch.
Exhaled Breath: A very low but significant chromatographic signal for this compound was observed in exhaled breath for up to 4 hours, with concentrations consistently below 10 pg/filter.
Hair: this compound was detected in hair samples, indicating its potential for long-term drug exposure assessment. In beard hair, concentrations of 0.73 pg/mg were found 4 days post-administration, decreasing to 0.28 pg/mg after 10 days. In head hair, a concentration of 0.27 pg/mg was detected 3 weeks after administration.
The following table summarizes the detection windows and concentrations of this compound in various biological matrices from the self-administration study:
| Biological Matrix | Detection Window | Maximum Concentration (or range) | Notes |
| Saliva | 8 hours | 0.77 ng/mL (at 2 hours) | Concentrations typically < 1 ng/mL |
| Sweat | 72 hours | Up to 186 pg/patch | Increasing concentrations over time |
| Exhaled Breath | 4 hours | < 10 pg/filter | Very low but significant signal |
| Beard Hair | 4-10 days | 0.73 pg/mg (4 days), 0.28 pg/mg (10 days) | |
| Head Hair | 3 weeks | 0.27 pg/mg | |
| Hydrolyzed Urine | 46 hours | < 11 ng/mL | 0.3% of initial dose excreted as unchanged this compound in 24h |
Bioavailability Assessment in Animal Models
Specific data regarding the bioavailability assessment of this compound in animal models were not explicitly detailed in the provided scientific literature. While animal pharmacokinetic studies are generally employed to predict a drug's bioavailability and its behavior in vivo before human trials, comprehensive findings for this compound in this specific area were not identified. wikipedia.orguni.lu
Regulatory and Research Chemical Status
International and National Classification as a Research Chemical
Metizolam is widely recognized as a research chemical, often marketed online with this designation. psychonautwiki.orgresearchgate.net Its classification as a non-medicinal benzodiazepine (B76468) significantly limits its availability for approved research applications, as most countries impose stringent regulations on research chemicals. smolecule.com
Internationally, while related compounds like Etizolam have been recommended for and placed under international control (e.g., Schedule IV of the 1971 Convention on Psychotropic Substances), this compound itself is primarily monitored within the broader framework of Novel Psychoactive Substances. cambridge.orgwikipedia.org
At the national level, this compound's legal status varies:
| Country | Classification / Legal Status | Reference |
| Canada | Schedule IV controlled substance under the Controlled Drugs and Substances Act (CDSA), Item 18. canada.ca | canada.ca |
| Denmark | Added to List E of the Act on Euphoriant Substances in 2016. unodc.org | unodc.org |
| Germany | Controlled under the New Psychoactive Substances Act (NpSG) as of July 18, 2019. Production, import for market, administration, and trading are punishable; possession is illegal but not penalized. psychonautwiki.orgwikipedia.org | psychonautwiki.orgwikipedia.org |
| Sweden | Made illegal on January 26, 2016, following its sale as a designer drug. psychonautwiki.orgwikipedia.org | psychonautwiki.orgwikipedia.org |
| Switzerland | A specifically named controlled substance under Verzeichnis E. psychonautwiki.org | psychonautwiki.org |
| Turkey | Classified as a drug and illegal to possess, produce, supply, or import. psychonautwiki.org | psychonautwiki.org |
| United Kingdom | Illegal to produce, supply, or import under the Psychoactive Substances Act, effective May 26, 2016. Classified as a Class C, Schedule 1 drug under the Misuse of Drugs Legislation. psychonautwiki.orgwikipedia.orglegislation.gov.ukwww.gov.uk | psychonautwiki.orgwikipedia.orglegislation.gov.ukwww.gov.uk |
| United States | Not federally controlled, though some states have moved to control Etizolam. cfsre.org | cfsre.org |
Legal Frameworks Pertaining to Production, Distribution, and Research Use
This compound is frequently considered a "grey area compound" in many regions globally, implying that while not explicitly illegal, its possession may lead to charges under analogue laws, particularly if there is an intent to sell or consume. psychonautwiki.org The absence of its classification as a medicinal product restricts its availability for approved research, with most nations maintaining strict controls over research chemicals. smolecule.com
Legal frameworks specifically designed to address Novel Psychoactive Substances (NPS) often encompass this compound. For instance, Germany's NpSG regulates its production, import for market placement, administration, and trading. psychonautwiki.orgwikipedia.org In the United Kingdom, the Psychoactive Substances Act 2016 aims to curb the production, sale, and supply of NPS, making it an offense to produce, supply, offer to supply, possess with intent to supply, possess on custodial premises, or import/export any substance intended for human consumption that can induce a psychoactive effect. derbyshire-pcc.gov.uk this compound is explicitly listed under this Act. psychonautwiki.orglegislation.gov.uk Similarly, in Denmark, this compound was added to List E of the Act on Euphoriant Substances in 2016, under a system that allows for the control of substances deemed dangerous. unodc.org In Canada, this compound is controlled under Schedule IV of the CDSA, which covers benzodiazepines. canada.ca
Despite these legal restrictions, this compound is often distributed online, frequently labeled as a "research chemical" or "legal high." researchgate.neteuropa.eu Nevertheless, it is available from some scientific institutions as an analytical reference standard, serving research applications focused on detection methods, particularly within forensic toxicology. smolecule.comcaymanchem.com
Emergence and Monitoring within Novel Psychoactive Substance (NPS) Frameworks
This compound first appeared in the illicit drug supply in 2015, identified by scientists in Germany. psychonautwiki.orgsmolecule.comcfsre.org Its emergence is part of a broader trend of "designer benzodiazepines" entering the market, which are substances that often mimic the effects of prescribed medications but lack established medical uses or safety profiles. smolecule.comcambridge.orgresearchgate.net The global increase in the emergence of NPS, including designer benzodiazepines, has been notable since the late 2000s. researchgate.net
Monitoring of this compound and other NPS is conducted through various systems:
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) utilizes the EU Early Warning System (EWS) to monitor NPS, and this compound has been reported through this system. researchgate.neteuropa.eunih.gov
Forensic laboratories and toxicologists face ongoing challenges in identifying and monitoring these substances due to the limited availability of data and the rapid introduction of new compounds into the market. researchgate.netcfsre.org
In the United States, the National Forensic Laboratory Information System tracks seizures and undercover purchases of designer benzodiazepines. nih.gov
Toxicology laboratories like Aegis Sciences Corporation actively monitor NPS trends, noting the detection of this compound in 2022 and its continued presence in 2023, with peak detection in January of that year. aegislabs.com
The Canadian Drug Analysis Service (DAS) also identified this compound in samples during 2023, frequently in conjunction with other substances. canada.ca
The dynamic nature and rapid turnover of NPS necessitate continuous information gathering through various channels, including monitoring of inquiries, online drug vendor platforms, and collaborative efforts among national agencies. nih.gov
Future Directions in Metizolam Research
Advanced Pharmacological Probing and Receptor Subtype Selectivity
Metizolam functions as a full agonist at the benzodiazepine (B76468) site of the gamma-aminobutyric acid type A (GABA-A) receptor, thereby enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. wikidoc.orgwikidoc.org This modulation leads to its observed sedative and anxiolytic properties. wikidoc.org However, the GABA-A receptor is a heteropentameric ligand-gated ion channel composed of various subunit combinations (e.g., α1, α2, α3, α5, β, γ), and different benzodiazepines exhibit varying affinities for these specific receptor subtypes, influencing their distinct pharmacological profiles. For instance, α1-containing GABA-A receptors are primarily associated with sedation and amnesia, while α2 and α3 subunits are linked to anxiolytic effects. cycpeptmpdb.comuni.lu
Current research on novel benzodiazepines, including this compound, often lacks detailed pharmacological probing of their precise interactions with these diverse GABA-A receptor subtypes. guidetoimmunopharmacology.orgnih.gov Future directions should focus on conducting advanced in vitro pharmacological studies to delineate this compound's specific binding affinities and functional effects on a comprehensive panel of recombinant GABA-A receptor subunit combinations. Techniques such as voltage-clamp electrophysiology could provide a "pharmacodynamic fingerprint" for this compound, revealing its selectivity for particular receptor subtypes. uni.lu This detailed understanding is essential for correlating its molecular interactions with its macroscopic effects and for predicting potential therapeutic advantages or side effects.
Comprehensive In Vivo Pharmacokinetic and Pharmacodynamic Modeling (Pre-clinical)
Preliminary pharmacokinetic data for this compound indicate rapid absorption, with peak plasma levels typically achieved between 30 minutes and 2 hours, and a mean elimination half-life of approximately 3.4 hours. wikidoc.org Initial metabolism studies have identified mono-hydroxylated metabolites and their glucuronides, with UDP-glucuronosyltransferase (UGT) 1A4 implicated in its glucuronidation. wikipedia.orguni.lunih.gov
Despite these initial findings, a recognized deficiency exists in the comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling for novel benzodiazepines like this compound. guidetoimmunopharmacology.orguni.lu Future pre-clinical research should prioritize extensive in vivo studies to fully characterize this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This would involve:
Absorption and Bioavailability: Detailed assessment of absorption rates and bioavailability across different routes of administration in relevant animal models.
Distribution: Investigation of tissue distribution, including blood-brain barrier penetration, to understand its distribution to target sites.
Metabolism: Elucidation of the complete metabolic pathways, identifying all active and inactive metabolites, and precisely determining the roles of specific cytochrome P450 (CYP) enzymes and other UGT isoforms involved in its biotransformation. wikipedia.orguni.lu
Excretion: Characterization of excretion routes and rates.
PK/PD Modeling: Development of robust PK/PD models to correlate plasma concentrations with observed pharmacological effects over time in vivo. This is critical for understanding the drug's time-course of action, duration of effects, and potential for accumulation or delayed effects.
Such comprehensive modeling would also facilitate studies on potential drug-drug interactions and the impact of genetic polymorphisms on this compound's PK/PD, providing crucial data for future translational research.
Development of Novel Analytical Techniques for Trace Detection
Current analytical methods for detecting this compound in biological specimens include ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). wikipedia.orgnih.gov this compound has been detected in urine for up to 46 hours post-administration at concentrations typically below 11 ng/mL, in saliva for up to 8 hours at concentrations under 1 ng/mL, and in sweat and hair. wikipedia.orguni.lunih.gov
Given the low concentrations often encountered and the imperative for rapid identification of novel psychoactive substances in forensic and clinical settings, future research must focus on developing more sensitive, rapid, and high-throughput analytical techniques for trace detection in complex biological matrices. wikidoc.org Key areas for advancement include:
Miniaturization and Portability: Development of miniaturized and portable detection devices, such as direct analysis in real-time mass spectrometry (DART-MS), for on-site screening and rapid preliminary identification.
Enhanced Sample Preparation: Improvement of sample preparation techniques, including advanced liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods, to maximize analyte recovery and minimize matrix interference. wikipedia.org
Advanced Mass Spectrometry: Exploration of novel mass spectrometry approaches, such as high-resolution mass spectrometry (HRMS) and advanced fragmentation techniques, for unequivocal identification and quantification of this compound and its metabolites, even at ultra-trace levels. wikipedia.org
Biosensor and Immunoassay Development: Investigation into the development of highly specific biosensors or immunoassays for rapid screening, acknowledging the challenges associated with cross-reactivity for novel benzodiazepines.
Exploration of Structure-Activity Relationships for Analog Development
This compound is a thienotriazolodiazepine, sharing a structural resemblance with etizolam but distinguished as its demethylated analog. wikidoc.org Its fundamental structure comprises a thiophene (B33073) ring fused to a diazepine (B8756704) ring, further incorporating a fused triazole ring. wikidoc.org Understanding the intricate structure-activity relationships (SAR) of this compound and its analogs is paramount for the rational design of new compounds with enhanced pharmacological profiles, improved receptor selectivity, or reduced undesirable effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling has already demonstrated utility in predicting the binding affinities of benzodiazepines to GABA-A receptors based on their structural characteristics. nih.govwikipedia.org
Future research in this domain should encompass:
Systematic Analog Synthesis: Synthesis and rigorous evaluation of a broader array of this compound analogs incorporating systematic structural modifications. This includes alterations to the thienotriazolodiazepine core, the 2-ethyl moiety, and the 2-chlorophenyl ring, to explore their impact on pharmacological activity. wikidoc.org
Detailed SAR Elucidation: Conducting in-depth SAR studies to pinpoint critical pharmacophores and structural determinants responsible for specific pharmacological effects, such as the differentiation between anxiolytic and sedative properties, and precise GABA-A receptor subtype selectivity. nih.gov
Computational Chemistry and In Silico Modeling: Leveraging advanced computational chemistry techniques and in silico modeling approaches, including 3D-QSAR and molecular docking, to predict, optimize, and guide the design of novel analogs with tailored binding affinities and selectivity profiles for specific GABA-A receptor subtypes. nih.gov
Novel Chemical Probe Development: Exploring the potential for developing this compound derivatives as targeted chemical probes to investigate biological pathways or even as starting points for the development of Proteolysis-Targeting Chimeras (PROTACs), a promising therapeutic modality, as has been observed with other thienotriazolodiazepines.
Q & A
Q. What are the primary metabolic pathways of Metizolam in humans, and what methodologies are employed to identify its metabolites?
this compound undergoes hepatic metabolism via cytochrome P450 (CYP)-mediated hydroxylation and UDP-glucuronosyltransferase (UGT)-dependent glucuronidation. Key methodologies include:
- In vitro incubation with human liver microsomes (HLMs) to generate Phase I (hydroxylated) and Phase II (glucuronidated) metabolites, analyzed via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) .
- In vivo analysis of urine samples post-administration using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) with ion transitions m/z 328.9 → 275.0 and 328.9 → 300.0. Hydrolysis of urine samples enhances detection of glucuronidated metabolites .
- Three hydroxylated metabolites (M1, M2, M3) were identified, with M1 (hydroxylation at the 2-ethyl moiety) as the primary metabolite .
Q. How can researchers detect and quantify this compound in biological samples?
Detection and quantification require:
- Liquid/liquid extraction at pH 9.5 to isolate this compound from urine .
- UPLC-ESI-MS/MS with optimized ion transitions for specificity. Limits of detection (LOD) in urine are <11 ng/mL, with 0.3% of the administered dose excreted unchanged within 24 hours .
- HRMS-based metabolite screening to distinguish parent compounds from structurally similar designer benzodiazepines (DBZDs) .
Q. What pharmacological effects of this compound are relevant to forensic and clinical research?
this compound exhibits sedative, anxiolytic, and amnesic properties, though its potency is lower than other DBZDs like clonazolam and flubromazolam. In comparative studies:
- Sedation : Ranked below flubromazepam and diclazepam .
- Amnesia : Less potent than etizolam and flubromazolam .
- Disinhibition : Not classified among the most potent DBZDs .
Advanced Research Questions
Q. How do in vitro and in vivo metabolic studies of this compound compare, and what factors contribute to discrepancies?
Discrepancies arise due to differences in enzyme activity, interindividual variability, and metabolite stability. For example:
- In vitro HLM studies identified hydroxylated metabolites, while in vivo urine analysis detected glucuronidated derivatives (e.g., M1-Glu) not observed in vitro .
- Flunitrazolam’s 7-acetamido metabolite was detected in vivo but not in vitro, highlighting the need for complementary approaches .
- Self-administration studies (single-subject designs) lack power to assess interindividual variability, necessitating larger cohort analyses .
Q. What role do UGT1A4 polymorphisms play in this compound metabolism, and how should researchers address this in pharmacokinetic models?
- This compound’s glucuronidation is exclusively catalyzed by UGT1A4, an enzyme with known genetic polymorphisms affecting metabolic rates .
- Researchers must incorporate population pharmacokinetic models to account for variability in glucuronidation efficiency, particularly in overdose or intoxication cases .
- Genotyping of UGT1A4 alleles in study cohorts is recommended to stratify metabolic outcomes .
Q. What analytical challenges arise in distinguishing this compound metabolites from other DBZDs, and how can they be mitigated?
Challenges include structural similarity among DBZD metabolites and low analyte concentrations. Solutions involve:
- High-resolution mass spectrometry (HRMS) with mass accuracy <5 ppm to differentiate isobaric metabolites .
- Fragmentation pattern analysis using software tools (e.g., MassFragment™) to assign metabolite structures .
- Synthetic reference standards for hydroxylated and glucuronidated metabolites to validate identifications .
Q. How does this compound’s plasma protein binding and lipophilicity influence its pharmacokinetic behavior?
- Log D7.4 (2.1) and pKa (1.7) values predict moderate lipophilicity, favoring blood-to-plasma partitioning ratios >1 .
- Plasma protein binding (~85%) reduces free drug availability, necessitating sensitive assays for unbound fraction quantification in toxicity studies .
Q. What methodological frameworks are recommended for comparative studies of this compound and other DBZDs?
- In vitro potency assays : GABAA receptor binding affinity measurements using radioligand displacement .
- Behavioral scoring in animal models to rank sedation and amnesia relative to reference benzodiazepines (e.g., diazepam) .
- Retrospective case reviews of forensic databases to correlate this compound exposure with clinical outcomes (e.g., impaired driving) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
